1-(2-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazolopyridine core. One common approach is the cyclization of a suitable precursor containing the pyrazole and pyridine moieties under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, and the chlorobenzyl moiety can be attached via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be employed to modify functional groups within the molecule, such as converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are used to introduce the chlorobenzyl group, typically involving the use of chlorobenzyl chloride and a suitable base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Tin chloride, iron powder, and hydrogen gas.
Substitution: Chlorobenzyl chloride, sodium hydride, and dimethylformamide (DMF).
Major Products Formed:
Oxidation reactions yield the carboxylic acid derivative.
Reduction reactions produce amines or other reduced functional groups.
Substitution reactions result in the attachment of the chlorobenzyl group.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory and autoimmune diseases.
Biology: The compound can be used as a tool in biological studies to understand cellular processes and signaling pathways.
Material Science: Its unique structure makes it a candidate for use in advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1-(2-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolopyridines: Other compounds within this class share structural similarities and may exhibit similar biological activities.
Chlorobenzyl derivatives: Compounds containing the chlorobenzyl group can have comparable properties and applications.
Uniqueness: 1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid stands out due to its specific combination of functional groups and structural features, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-10-16-13(18(23)24)8-15(11-6-7-11)20-17(16)22(21-10)9-12-4-2-3-5-14(12)19/h2-5,8,11H,6-7,9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZGJAAFAZDAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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